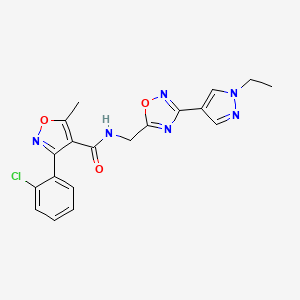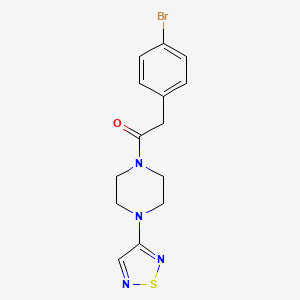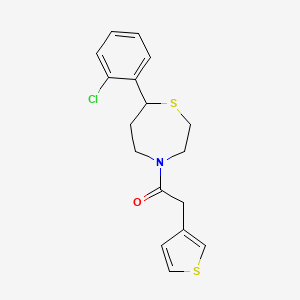![molecular formula C14H9Cl2NOS B2681424 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole CAS No. 339105-19-0](/img/structure/B2681424.png)
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole” is a chemical compound with the molecular formula C14H9Cl2NOS . It is used as an intermediate in the synthesis of certain insecticides .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole” consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 310.198 Da, and the monoisotopic mass is 308.978180 Da .Physical And Chemical Properties Analysis
This compound is a needle-shaped crystal at room temperature and is insoluble in water. It is soluble in dichloromethane, chloroform, and carbon tetrachloride . The melting point is 30°C, and the boiling point is 108-110°C at 2.4kPa .Aplicaciones Científicas De Investigación
Inhibition of 5-Lipoxygenase
- 5-Lipoxygenase Inhibitors : Research has shown that derivatives of this compound, such as methoxytetrahydropyrans and methoxyalkylthiazoles, are potent inhibitors of 5-lipoxygenase (5-LPO). These inhibitors have been shown to effectively reduce leukotriene synthesis in various biological systems, indicating potential therapeutic applications in conditions where leukotrienes play a role, such as inflammation (Crawley et al., 1992; Bird et al., 1991).
Fungicidal Activity
- Fungicidal Potential : Certain derivatives of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole have been explored for their fungicidal activities. Studies have indicated promising activity against rice sheath blight, a major disease affecting rice crops in China (Chen, Li, & Han, 2000).
Corrosion Inhibition
- Corrosion Inhibition : Research indicates that compounds derived from this chemical class, such as quinoxaline derivatives, are effective as corrosion inhibitors for mild steel in acidic mediums. These findings have implications for the protection of industrial materials (Saraswat & Yadav, 2020).
Antibacterial Applications
- Antibacterial Properties : Various derivatives have been synthesized and tested for their antibacterial activities. For example, some 1,3,4-oxadiazole thioether derivatives containing related moieties have shown effective antibacterial activities against specific bacterial strains, suggesting potential for the development of new antibiotics (Song et al., 2017).
Anticancer Research
- Anticancer Research : Certain derivatives have been evaluated for their anticancer activities. For example, some newly synthesized compounds containing the thiazole moiety have shown promise as potent anticancer agents in vitro (Gomha et al., 2017).
Applications in Dyeing
- Dyeing Performance : Derivatives like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine have been developed and characterized for their dyeing performance on fabrics, indicating their utility in the textile industry (Malik et al., 2018).
Propiedades
IUPAC Name |
2-chloro-5-[(4-chloronaphthalen-1-yl)oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-8-9-7-17-14(16)19-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJMJJQSUIGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)

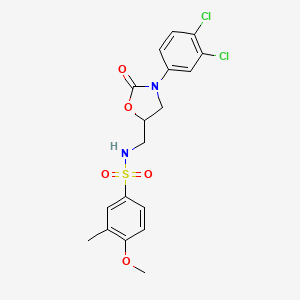
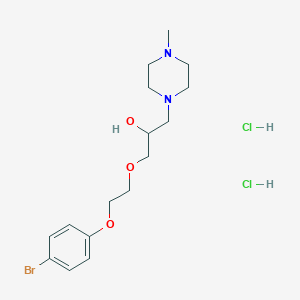
![tert-butyl 3-(aminomethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B2681347.png)
![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)
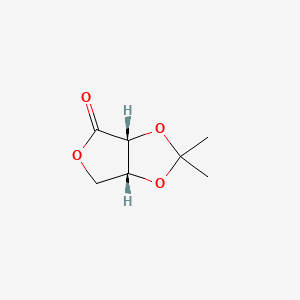


![6-(4-(benzo[d]thiazole-6-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2681357.png)

